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Compound of Interest

Compound Name: Benzoylpaeoniflorin

Cat. No.: B190653

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpaeoniflorin is a monoterpene glycoside isolated from various species of the Paeonia
(peony) genus, notably Paeonia lactiflora and Paeonia delavayi. As a derivative of the more
abundant paeoniflorin, it has garnered significant interest in the scientific community for its
potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This
technical guide provides a comprehensive overview of the spectroscopic data and structural
elucidation of benzoylpaeoniflorin, along with detailed experimental protocols for its isolation
and analysis.

Physicochemical Properties

Property Value Reference
Molecular Formula C30H32012

Molecular Weight 584.57 g/mol

Appearance White crystalline powder

Soluble in methanol, ethanol,

General Solubility
DMSO.

Spectroscopic Data for Structural Elucidation
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The structural determination of benzoylpaeoniflorin is achieved through a combination of
spectroscopic techniques. The data presented in the following tables are essential for the
unambiguous identification and characterization of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
highlighting the presence of chromophores such as the benzoyl group.

Amax (nm) Solvent Reference
228.5 Methanol [1]
202.0 Methanol [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in benzoylpaeoniflorin. The
key absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.

Functional Group

Wavenumber (cm—?) . Reference
Assighment
3418 O-H (hydroxyl) stretching [1]
2923, 2859 C-H (aliphatic) stretching [1]
1710 C=0 (ester) stretching [1]
1460, 1377 C-H bending [1]
1284, 1221, 1076 C-O stretching [1]
764, 720 Aromatic C-H bending [1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition
of benzoylpaeoniflorin. High-resolution mass spectrometry (HRMS) provides the exact mass,
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confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS)
experiments offers valuable structural information.

lonization

Observed miz Formula lon Type Reference
Mode
Negative FAB-

539 [C25H32013 - H]~ [M-H]~ [1]

MS

Note: The formula C2sH32013 reported in the reference appears to be for a related but different
compound, 4-O-methyl-4"-hydroxy-3"-methoxy-paeoniflorin, also isolated in the same study.
The correct molecular formula for benzoylpaeoniflorin is widely accepted as C3oH32012.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules. While a complete, publicly available, and assigned dataset for benzoylpaeoniflorin
is challenging to consolidate from a single source, the following represents a compilation of
expected signals based on its known structure and data from related compounds. The
structural elucidation relies on 1D (*H, *3C) and 2D (COSY, HSQC, HMBC) NMR experiments.

1H NMR Spectroscopic Data (Predicted)

] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)

Aromatic (Benzoyl) 74-81 m

Anomeric (H-1" ~45-5.0 d ~7-8

Sugar Protons 3.2-4.2 m

Aglycone Protons 1.0-45 m

Methyl (Aglycone) ~12-15 S

13C NMR Spectroscopic Data (Predicted)
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Carbon Assignment Chemical Shift (6, ppm)
Carbonyl (Ester) ~165-175

Aromatic (Benzoyl) ~128-135

Anomeric (C-1") ~95-105

Sugar Carbons ~60-80

Aglycone Carbons ~20-90

Methyl (Aglycone) ~15-25

Structural Elucidation Workflow

The process of determining the structure of a natural product like benzoylpaeoniflorin follows
a logical workflow, integrating various analytical techniques.
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Workflow for the structural elucidation of benzoylpaeoniflorin.
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Experimental Protocols
Isolation and Purification of Benzoylpaeoniflorin

The following is a generalized protocol for the isolation of benzoylpaeoniflorin from the roots
of Paeonia lactiflora.

o Extraction:

o Air-dried and powdered roots of Paeonia lactiflora are extracted exhaustively with 80%
methanol at room temperature using ultrasonication.

o The methanolic extract is then concentrated under reduced pressure to yield a crude
extract.[2]

Solvent Partitioning:

o The crude extract is suspended in water and successively partitioned with solvents of
increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[2]

o The benzoylpaeoniflorin is typically enriched in the ethyl acetate fraction.
Column Chromatography:
o The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

o A gradient elution is performed using a solvent system such as chloroform-methanol, with
an increasing proportion of methanol.

o Fractions are collected and monitored by thin-layer chromatography (TLC).
High-Speed Counter-Current Chromatography (HSCCC):
o For further purification to achieve high purity, HSCCC is employed.

o A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water (e.g., in a
1:5:2:4 viIviviv ratio).

o The sample is dissolved in the solvent mixture and injected into the HSCCC system.
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o Fractions are collected and analyzed by HPLC to identify those containing pure
benzoylpaeoniflorin.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or
500 MHz) in a suitable deuterated solvent, such as methanol-d4 (CDsOD) or chloroform-d
(CDCIs). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

e Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer,
often using electrospray ionization (ESI) or fast atom bombardment (FAB).

o UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a
methanol solution.

* IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer, typically using a
KBr pellet.

Putative Anti-Inflammatory Signaling Pathway

Benzoylpaeoniflorin is known to exhibit anti-inflammatory effects, which are believed to be
mediated through the inhibition of the NF-kB and MAPK signaling pathways. The following
diagram illustrates this proposed mechanism of action.
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Proposed anti-inflammatory signaling pathway of benzoylpaeoniflorin.
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Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and structural
elucidation of benzoylpaeoniflorin. The detailed experimental protocols and workflow
diagrams offer a practical framework for researchers in natural product chemistry and drug
development. Further research to establish a complete and publicly accessible high-resolution
NMR dataset would be a valuable contribution to the field. The elucidation of its biological
mechanisms of action, particularly its role in modulating inflammatory pathways, continues to
be an active area of investigation with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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